Cas no 842140-40-3 (2-BROMO-3-(3-FLUORO-4-METHOXYPHENYL)-1-PROPENE)

2-Bromo-3-(3-fluoro-4-methoxyphenyl)-1-propene is a brominated aromatic compound featuring a fluorinated methoxyphenyl group and a reactive allylic bromide moiety. Its structure makes it a valuable intermediate in organic synthesis, particularly for cross-coupling reactions and nucleophilic substitutions. The presence of both electron-withdrawing (fluoro) and electron-donating (methoxy) substituents on the phenyl ring enhances its utility in fine chemical applications, enabling precise modulation of reactivity. The allylic bromide group offers versatility in forming carbon-carbon or carbon-heteroatom bonds. This compound is well-suited for pharmaceutical and agrochemical research, where its structural motifs are often leveraged in the development of bioactive molecules. Proper handling under inert conditions is recommended due to its sensitivity.
2-BROMO-3-(3-FLUORO-4-METHOXYPHENYL)-1-PROPENE structure
842140-40-3 structure
Product Name:2-BROMO-3-(3-FLUORO-4-METHOXYPHENYL)-1-PROPENE
CAS No:842140-40-3
MF:C10H10BrFO
MW:245.088205814362
MDL:MFCD06201211
CID:890669
PubChem ID:2756986
Update Time:2025-05-19

2-BROMO-3-(3-FLUORO-4-METHOXYPHENYL)-1-PROPENE Chemical and Physical Properties

Names and Identifiers

    • 2-BROMO-3-(3-FLUORO-4-METHOXYPHENYL)-1-PROPENE
    • 4-(2-bromoprop-2-enyl)-2-fluoro-1-methoxybenzene
    • PC2424
    • 842140-40-3
    • DTXSID90373674
    • MFCD06201211
    • 4-(2-Bromoallyl)-2-fluoroanisole
    • 4-(2-Bromoallyl)-2-fluoro-1-methoxybenzene
    • AKOS016016752
    • MDL: MFCD06201211
    • Inchi: 1S/C10H10BrFO/c1-7(11)5-8-3-4-10(13-2)9(12)6-8/h3-4,6H,1,5H2,2H3
    • InChI Key: MBXPBAKQMGYZFM-UHFFFAOYSA-N
    • SMILES: BrC(=C)CC1C=CC(=C(C=1)F)OC

Computed Properties

  • Exact Mass: 243.99000
  • Monoisotopic Mass: 243.98991g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 3
  • Complexity: 184
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.5
  • Topological Polar Surface Area: 9.2Ų

Experimental Properties

  • Density: 1.4
  • Boiling Point: 274.7°C at 760 mmHg
  • Flash Point: 145.8°C
  • Refractive Index: 1.533
  • PSA: 9.23000
  • LogP: 3.28540

2-BROMO-3-(3-FLUORO-4-METHOXYPHENYL)-1-PROPENE Security Information

2-BROMO-3-(3-FLUORO-4-METHOXYPHENYL)-1-PROPENE Customs Data

  • HS CODE:2909309090
  • Customs Data:

    China Customs Code:

    2909309090

    Overview:

    2909309090 Other aromatic ethers and their halogenated derivatives\sulfonation\Nitrated derivative(Including nitrosative derivatives).Regulatory conditions:nothing.VAT:17.0%.Tax refund rate:9.0%.MFN tariff:5.5%.general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2909309090 other aromatic ethers and their halogenated, sulphonated, nitrated or nitrosated derivatives VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:5.5% General tariff:30.0%

2-BROMO-3-(3-FLUORO-4-METHOXYPHENYL)-1-PROPENE Pricemore >>

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2-BROMO-3-(3-FLUORO-4-METHOXYPHENYL)-1-PROPENE Suppliers

Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
(CAS:842140-40-3)2-BROMO-3-(3-FLUORO-4-METHOXYPHENYL)-1-PROPENE
Order Number:A1180560
Stock Status:in Stock
Quantity:5g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 01:44
Price ($):1670.0
Email:sales@amadischem.com

Additional information on 2-BROMO-3-(3-FLUORO-4-METHOXYPHENYL)-1-PROPENE

Comprehensive Overview of 2-BROMO-3-(3-FLUORO-4-METHOXYPHENYL)-1-PROPENE (CAS No. 842140-40-3)

2-BROMO-3-(3-FLUORO-4-METHOXYPHENYL)-1-PROPENE (CAS No. 842140-40-3) is a specialized organic compound that has garnered significant attention in pharmaceutical and agrochemical research due to its unique structural properties. This brominated derivative features a fluorine-substituted methoxyphenyl group, making it a valuable intermediate in synthetic chemistry. Researchers are increasingly exploring its applications in drug discovery and material science, particularly in the development of novel bioactive molecules.

The compound's molecular structure combines a propenyl backbone with a bromo substituent and a 3-fluoro-4-methoxyphenyl moiety, which contributes to its reactivity and versatility. Its CAS number, 842140-40-3, is frequently searched in scientific databases, reflecting its relevance in modern organic synthesis. Recent studies highlight its potential in cross-coupling reactions, a hot topic in catalytic chemistry, where it serves as a key building block for heterocyclic compounds.

In the context of green chemistry, 2-BROMO-3-(3-FLUORO-4-METHOXYPHENYL)-1-PROPENE is being evaluated for its role in sustainable synthesis methods. With growing interest in eco-friendly reagents, this compound's efficiency in palladium-catalyzed reactions aligns with industry trends toward reducing hazardous waste. Its fluorine-methoxy functional group also makes it a candidate for bioisostere design, a technique widely discussed in medicinal chemistry forums.

Analytical techniques such as NMR spectroscopy and HPLC-MS are commonly employed to characterize CAS No. 842140-40-3, ensuring high purity for research applications. The compound's stability under various conditions is a frequent subject of inquiry, particularly among chemists optimizing storage protocols for sensitive intermediates. Additionally, its solubility profile in organic solvents like DMSO and THF is critical for experimental reproducibility.

From a commercial perspective, 2-BROMO-3-(3-FLUORO-4-METHOXYPHENYL)-1-PROPENE is listed in catalogs of fine chemical suppliers, often under the category of pharmaceutical intermediates. Its pricing and availability are closely monitored by procurement specialists, especially amid global supply chain challenges. The compound's patent landscape is another area of interest, with several applications citing its use in kinase inhibitor development—a trending topic in oncology research.

Safety data sheets (SDS) for CAS 842140-40-3 emphasize standard laboratory precautions, aligning with broader discussions on chemical handling best practices. While not classified as hazardous under most regulations, its bromine content warrants careful disposal considerations, resonating with the scientific community's focus on waste management.

Future research directions for this compound may explore its structure-activity relationships (SAR) in drug design, leveraging computational tools like molecular docking. As AI-driven drug discovery gains traction, 842140-40-3 could serve as a test case for predictive modeling of small molecule interactions—a subject frequently queried in academic search engines.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:842140-40-3)2-BROMO-3-(3-FLUORO-4-METHOXYPHENYL)-1-PROPENE
A1180560
Purity:99%
Quantity:5g
Price ($):1670.0
Email